3-(氧杂-4-基)丙-1-醇

描述

The compound "3-(Oxan-4-yl)propan-1-ol" is a chemical of interest in various fields of research, particularly in synthetic and medicinal chemistry. It is related to oxetan-3-ol, a compound that is often used in the preparation of 3-oxetanone, which in turn is a valuable substrate for drug discovery due to its potential bioactivity, including anti-inflammatory and antiglucocorticoid properties . The synthesis and study of such compounds are crucial for the development of new pharmaceuticals and materials with specific desired properties.

Synthesis Analysis

The synthesis of oxetan-3-ones, which are closely related to "3-(Oxan-4-yl)propan-1-ol," can be achieved through a gold-catalyzed one-step practical synthesis from readily available propargylic alcohols. This method is notable for its simplicity, not requiring the exclusion of moisture or air, and for the safe and efficient generation of gold carbenes, which are intermediates in the synthesis process . Another method reported involves the synthesis of oxetan-3-ol from epoxy chloropropane through a series of reactions including ring opening, esterification, electrophilic reaction, and ring-closure . These methods highlight the advancements in the synthesis of oxetane derivatives, which are important for further chemical transformations.

Molecular Structure Analysis

The molecular structure of "3-(Oxan-4-yl)propan-1-ol" and its derivatives is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is known for its strain and reactivity. The oxetane ring is a key structural motif in medicinal chemistry due to its influence on the solubility, lipophilicity, metabolic stability, and molecular conformation of pharmaceutical compounds . The structural analysis of related compounds, such as arylpiperazine derivatives, has been conducted using techniques like X-ray crystallography and molecular docking to determine their binding mechanisms with biological targets .

Chemical Reactions Analysis

The oxetane ring in "3-(Oxan-4-yl)propan-1-ol" and its analogs is a reactive site that can undergo various chemical transformations. For instance, the synthesis of oxetan-3-ones involves the formation of a strained oxetane ring, which is indicative of the intermediacy of alpha-oxo gold carbenes . Additionally, the reactivity of oxetane derivatives can be harnessed to create a wide range of biologically active compounds, as demonstrated by the synthesis of antimicrobial and antiradical compounds from (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(Oxan-4-yl)propan-1-ol" and related oxetane derivatives are influenced by the presence of the oxetane ring. This structural feature imparts unique properties to the compounds, such as increased reactivity due to ring strain. The oxetane ring also affects the solubility and lipophilicity of the compounds, which are important parameters in drug design and discovery. The antimicrobial and antioxidant activities of related compounds have been evaluated, showing that these activities can be modulated by the chemical structure of the oxetane derivatives . Spectroelectrochemical properties of compounds bearing the oxetane motif have also been investigated, revealing their potential applications in electrochemical technologies .

科学研究应用

光可移除保护基团

1-氧代茚满-2-基和 1,3-二氧代茚满-2-基酯(与 3-(氧杂-4-基)丙-1-醇具有结构相似性)已被研究其作为化学合成中光可移除保护基团的潜力。该机制涉及氢转移过程,表明 3-(氧杂-4-基)丙-1-醇在需要受保护化合物受控释放的光敏反应中具有潜在应用 (Literák, Hroudná, & Klán, 2008)。

抗真菌和抗菌剂

与 3-(氧杂-4-基)丙-1-醇结构相关的化合物,如 1,2,3-三唑衍生物,已显示出显著的体外抗真菌活性,特别是对念珠菌属物种。卤代取代衍生物已证明具有最有希望的活性谱,表明对 3-(氧杂-4-基)丙-1-醇结构的修饰可能产生有效的抗真菌或抗菌剂 (Lima-Neto 等人,2012)。

缓蚀

已合成并研究了叔胺(包括 1,3-二氨基丙-2-醇等化合物)抑制碳钢腐蚀的能力。这些化合物作为阳极抑制剂,在金属表面形成保护层并显示出有希望的抑制效率。这一发现指出了 3-(氧杂-4-基)丙-1-醇在防腐蚀技术中的潜在应用 (Gao, Liang, & Wang, 2007)。

抗癌和抗菌研究

化合物(如 (S)-1-((1H-苯并[d][1,2,3]三唑-1-基)氧基)-3-(4-(2-甲氧基苯基)哌嗪-1-基)丙-2-醇)的合成和表征显示了在抗癌和抗菌研究中的潜力。此类化合物属于芳基哌嗪衍生物的一类,以其生物活性而闻名,表明 3-(氧杂-4-基)丙-1-醇具有类似的潜在应用 (Xu 等人,2016)。

属性

IUPAC Name |

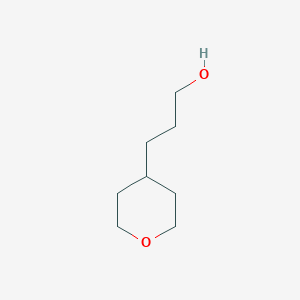

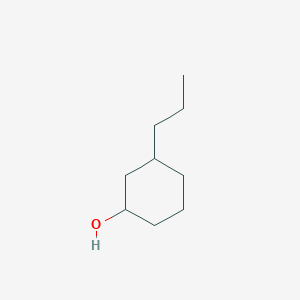

3-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-1-2-8-3-6-10-7-4-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWQPRUQOJWITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624151 | |

| Record name | 3-(Oxan-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yl)propan-1-ol | |

CAS RN |

428871-03-8 | |

| Record name | 3-(Oxan-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(oxan-4-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)